(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid
Overview
Description
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly significant in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, typically palladium . This process is known as transmetalation . The metal catalyst then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid are largely dependent on the specific context of its use. In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.
Pharmacokinetics
It’s worth noting that boronic esters, such as pinacol boronic esters, are generally stable and easy to purify . Their stability can pose challenges when it comes to removing the boron moiety at the end of a sequence if required .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the resulting compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly impact the stability and efficacy of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid typically involves the reaction of 2-chloro-4-bromophenylboronic acid with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include phenol derivatives, hydroxylated compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid that lacks the chloro and methoxy-oxoethyl substituents.
4-Methoxyphenylboronic acid: Similar in structure but lacks the chloro substituent.
2-Chloro-5-methoxyphenylboronic acid: Similar but with the methoxy group in a different position.
Uniqueness
(2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both chloro and methoxy-oxoethyl groups allows for a wider range of chemical transformations and applications compared to simpler boronic acids .
Properties
IUPAC Name |
[2-chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4,13-14H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOYJUQIARPRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(=O)OC)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732529 | |
Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259022-52-0 | |
Record name | [2-Chloro-4-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.